molecular formula C13H19ClN2O2SSi B2808639 1-[Tert-butyl(dimethyl)silyl]pyrrolo[2,3-b]pyridine-5-sulfonyl chloride CAS No. 2248345-19-7

1-[Tert-butyl(dimethyl)silyl]pyrrolo[2,3-b]pyridine-5-sulfonyl chloride

Cat. No.: B2808639
CAS No.: 2248345-19-7
M. Wt: 330.9
InChI Key: GNZBAAKTZDHTJA-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrrolo[2,3-b]pyridine . It is often used as an organic synthesis intermediate and pharmaceutical intermediate . It has been used in the development of a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects .


Synthesis Analysis

The synthesis of this compound has been reported in the literature . It was commenced from (but-3-yn-1-yloxy)(tert-butyl)dimethylsilane, and after several synthetic steps, gave 1-(tert-butyl) 2,5-dimethyl 3,4-bis(2-oxoethyl)-1H-pyrrole-1,2,5-tricarboxylate .


Molecular Structure Analysis

The molecular formula of this compound is C15H22N2OSi . Its average mass is 274.434 Da and its monoisotopic mass is 274.150146 Da .


Chemical Reactions Analysis

This compound is a derivative of pyrrolo[2,3-b]pyridine and has been used in the development of a class of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 . It is often used as an organic synthesis intermediate and pharmaceutical intermediate .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Flash Vacuum Pyrolysis (FVP) : FVP of tert-butyl compounds leads to significant products like unstable 3-hydroxy-1H-pyrrole, which reacts with mild electrophiles exclusively at the 2-position. This showcases the compound's role in complex chemical reactions and synthesis processes (Hill et al., 2009).

  • Polyamide Synthesis : Tert-butyl compounds, including derivatives of pyridine and sulfone, are used in the synthesis of novel soluble fluorinated polyamides. These polymers exhibit properties like high thermal stability and low dielectric constants, essential for advanced material science applications (Liu et al., 2013).

  • Pyrrolopyridine and Pyrrolopyrimidine Synthesis : Research has focused on synthesizing novel ADAs and IMPDH inhibitors, where tert-butyl protecting groups in pyrrolopyridines or pyrimidines play a crucial role. This highlights the compound's importance in the development of potential pharmaceutical agents (Iaroshenko et al., 2009).

  • Preparation of Novel Catalysts : Tert-butyl pyridinyl sulfones have been explored for their reactivity with organolithium reagents, showcasing their potential in synthesizing new catalysts and materials (Stoyanovich et al., 1978).

Advanced Material Development

  • Poly(Esterimide) Synthesis : Tert-butyl compounds are integral in synthesizing novel optically active poly(esterimide)s, highlighting their application in creating new, chiral polymers with high thermal stability and unique nanostructured morphologies (Mallakpour & Soltanian, 2011).

  • Suzuki–Miyaura Cross-Coupling : In the synthesis of 3-hetaryl-1H-pyrroles, 1-[tert-Butyl(diphenyl)silyl]pyrrol-3-ylboronic acid plays a crucial role. This process is vital for developing new compounds with potential applications in various fields, including pharmaceuticals and materials science (Matyugina et al., 2020).

  • Chemiluminescence Research : The synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, with tert-butyl compounds as key components, is essential in studying chemiluminescence. This research has potential implications in analytical chemistry and bioimaging (Watanabe et al., 2010).

Properties

IUPAC Name

1-[tert-butyl(dimethyl)silyl]pyrrolo[2,3-b]pyridine-5-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O2SSi/c1-13(2,3)20(4,5)16-7-6-10-8-11(19(14,17)18)9-15-12(10)16/h6-9H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZBAAKTZDHTJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)N1C=CC2=CC(=CN=C21)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2SSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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